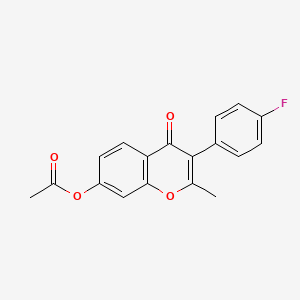
MFCD01464947
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD01464947, also known as Methyl 4-aminopicolinate, is a chemical compound with the molecular formula C7H8N2O2. It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 4-position and a methyl ester group. This compound is used in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-aminopicolinate can be synthesized through several methods. One common approach involves the esterification of 4-aminopicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Methyl 4-aminopicolinate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions: Methyl 4-aminopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of Methyl 4-aminopicolinate.
Reduction: Methyl 4-aminopicolinate alcohol.
Substitution: Halogenated derivatives of Methyl 4-aminopicolinate.
科学研究应用
Methyl 4-aminopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can interact with various enzymes and receptors.
相似化合物的比较
Methyl 3-aminopicolinate: Similar structure but with the amino group at the 3-position.
Ethyl 4-aminopicolinate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-aminopicolinate is unique due to the specific positioning of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-11-4-3-5-15(12(11)2)19-17(21)16(23-18(19)22)10-13-6-8-14(20)9-7-13/h3-10,20H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCPKHYHYLLSML-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)

![1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine](/img/structure/B6042258.png)

![4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one](/img/structure/B6042266.png)
![METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE](/img/structure/B6042274.png)
![N-[2-(dimethylamino)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B6042276.png)

![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6042292.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6042309.png)
![2-({[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6042313.png)
![N-(1-benzyl-3-pyrrolidinyl)-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042332.png)
![5-BROMO-N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B6042333.png)

